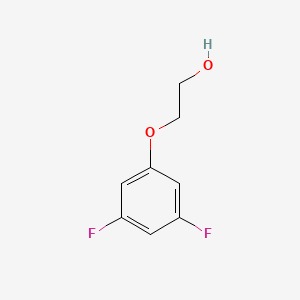

2-(3,5-Difluoro-phenoxy)-ethanol

Description

2-(3,5-Difluoro-phenoxy)-ethanol is a fluorinated aromatic ether-alcohol with the molecular formula C₈H₈F₂O₂. Its structure features a phenoxy group substituted with two fluorine atoms at the 3- and 5-positions, linked to an ethanol moiety. This compound has been primarily studied in lignin chemistry as a non-phenolic β-O-4 lignin model compound. Its 3,5-difluoro-phenoxyl group serves as a diagnostic marker for detecting liberated 3,5-difluorophenol (DFPh) during oxidative degradation processes, particularly in oxygen-alkali treatments used in pulp bleaching .

Properties

Molecular Formula |

C8H8F2O2 |

|---|---|

Molecular Weight |

174.14 g/mol |

IUPAC Name |

2-(3,5-difluorophenoxy)ethanol |

InChI |

InChI=1S/C8H8F2O2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,11H,1-2H2 |

InChI Key |

GODOFBPRCDKDDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Tyrosinase Inhibition Studies

highlights tyrosinase inhibition studies involving ethanol derivatives with substituted phenyl groups. Key analogues include:

- Tyrosol (2-(4-hydroxyphenyl)ethanol): Lacks fluorine substituents, showing a baseline tyrosinase inhibition rate of ~30%.

- 2-(3-Hydroxyphenyl)ethanol: Contains a hydroxyl group at the 3-position; inhibition rate increases to ~50%.

- 2-(4-Hydroxy-3-methoxyphenyl)ethanol: Adds a methoxy group at the 3-position, enhancing inhibition to ~65%.

Comparison: The absence of fluorine in these analogues reduces their electron-withdrawing effects compared to 2-(3,5-Difluoro-phenoxy)-ethanol. Fluorine substituents likely enhance stability against oxidative degradation but may reduce tyrosinase inhibition due to steric and electronic effects .

Fluorinated Ethanol Derivatives

2-(3,5-Bis(trifluoromethyl)phenoxy)ethanol (CAS 887268-12-4)

- Structure : Features two trifluoromethyl (-CF₃) groups instead of fluorine atoms.

- Molecular Weight: 274.16 g/mol (vs. 174.15 g/mol for this compound).

- Used in pharmaceutical intermediates .

Ethyl 2-(3,5-Difluoro-phenoxy)acetate (CAS 898543-06-1)

- Structure: Replaces the ethanol group with an ethyl acetate moiety.

- Reactivity: The ester group confers susceptibility to hydrolysis, unlike the stable ether linkage in this compound. This compound is utilized in synthetic organic chemistry as a building block .

Heterocyclic Analogues

3-(3,5-Difluoro-phenoxy)-azetidine (CAS 1263378-82-0)

Aminoethanol Derivatives

(R)-2-Amino-2-(3,5-difluorophenyl)ethanol (CAS 957121-38-9)

- Structure: Replaces the ether oxygen with an amino group.

- Properties: The amino group increases polarity and enables hydrogen bonding, altering pharmacokinetic profiles. This compound is explored in chiral synthesis for bioactive molecules .

Nucleoside Analogues

2',2'-Difluorodeoxycytidine (dFdC, Gemcitabine)

- Structure : A nucleoside analogue with two fluorine atoms on the ribose ring.

- Mechanism : Inhibits DNA synthesis by incorporating dFdCTP into DNA, causing chain termination.

- Comparison: While structurally distinct from this compound, both leverage fluorine's electron-withdrawing effects for stability. dFdC exhibits 20-fold higher cellular triphosphate accumulation than ara-C due to enhanced membrane permeability and kinase affinity .

Tabulated Comparison of Key Properties

Key Research Findings

- Lignin Degradation: this compound undergoes oxidative cleavage in oxygen-alkali treatments, releasing DFPh. This contrasts with non-fluorinated analogues, which require active oxygen species (AOS) for degradation .

- Biological Activity : Fluorine substitution reduces tyrosinase inhibition compared to hydroxylated analogues but enhances metabolic stability .

- Pharmaceutical Potential: Fluorinated ethanol derivatives like 2-(3,5-Bis(trifluoromethyl)phenoxy)ethanol exhibit improved bioavailability in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.